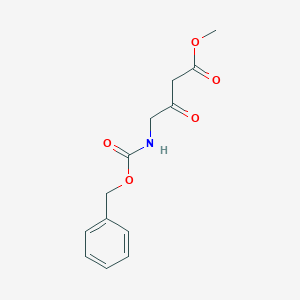

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.

Action Environment

It’s worth noting that suzuki–miyaura cross-coupling reactions , in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions .

生物活性

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a compound with notable structural features, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of its biological properties, including cytotoxicity, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which contribute to its biological activity. The compound features:

- A benzyloxy group that may enhance lipophilicity.

- A carbonyl moiety that is often associated with reactivity in biological systems.

- An amino group that can participate in hydrogen bonding and influence interactions with biological targets.

Cytotoxic Activity

Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. In a study examining its effects on human cancer cells, the compound demonstrated an ability to induce apoptosis, a programmed cell death mechanism crucial for eliminating cancer cells. The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These values suggest that while the compound is not the most potent agent available, it holds potential for further development as an anticancer therapeutic agent .

The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:

- Induction of Apoptosis : The compound has been shown to activate caspases, particularly caspase-3, which plays a pivotal role in the apoptotic pathway. This activation leads to morphological changes in treated cells consistent with apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, thereby inhibiting proliferation. For example, flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase after treatment.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following exposure to the compound, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Study on Anticancer Activity : In vitro studies conducted on various cancer cell lines demonstrated significant antiproliferative effects. The compound was tested against multiple cancer types, including breast and cervical cancers, showing selective toxicity towards malignant cells while sparing normal cells .

- Anti-inflammatory Potential : Preliminary investigations also suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats, where it showed promising results compared to standard anti-inflammatory drugs .

科学的研究の応用

Food Science

Reactive Carbonyl Species Scavenging

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate has been studied for its ability to scavenge reactive carbonyl species (RCS), such as methylglyoxal. RCS are often produced during food processing and can lead to the formation of harmful advanced glycation end products (AGEs). The compound's nucleophilic properties allow it to form adducts with these species, potentially mitigating their negative effects on food quality and safety.

Antioxidant Properties

The compound's structural features suggest it may possess antioxidant properties. Research indicates that compounds with similar carbonyl functionalities can neutralize free radicals, thus delaying oxidative damage in food systems. This property could be harnessed to enhance the shelf life and nutritional quality of food products.

Pharmacology

Potential as a Pharmaceutical Intermediate

this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases. For example, derivatives of this compound may exhibit improved bioactivity or selectivity towards biological targets .

Epigenetic Modulation

Emerging research suggests that environmental chemicals, including certain carbonyl compounds, can influence epigenetic modifications. Given its chemical structure, this compound may play a role in modulating gene expression through epigenetic mechanisms, which could have implications for understanding disease processes and developing novel treatments .

Biochemistry

Role in Protein Interactions

The compound has been investigated for its potential interactions with proteins involved in various biological processes. For instance, studies have shown that similar compounds can act as bisubstrate analogs, facilitating the development of selective inhibitors for protein methyltransferases. This application is crucial for understanding protein function and developing targeted therapies .

Case Studies

特性

IUPAC Name |

methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWQHYAQUXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509394 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82961-77-1 |

Source

|

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。